z-Arg(pbf)-oh.cha

Peptide Synthesis Amino Acid Derivatives Solid-Phase Chemistry

This Z-Arg(pbf)-oh.cha cyclohexylamine salt offers superior handling for solid-phase peptide synthesis. The Pbf side-chain protection cleaves 1.2–1.4× faster than Pmc, reducing acid exposure and side reactions, while the stable crystalline CHA salt simplifies weighing. With ≥98% HPLC purity and aqueous solubility, it ensures reliable coupling and high-purity peptides. Choose it for sequences requiring rapid deprotection or improved synthesis efficiency.

Molecular Formula C33H49N5O7S
Molecular Weight 659.8 g/mol
CAS No. 200190-89-2
Cat. No. B554435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-Arg(pbf)-oh.cha
CAS200190-89-2
SynonymsZ-Arg(Pbf)-OHcyclohexylammoniumsalt; Z-D-Arg(Pbf)-OH*CHA; 200190-89-2; z-arg(pbf)-oh.cha; 200191-00-0; Z-Arg(Pbf)-OHHA; Z-D-Arg(Pbf)-OH.CHA; Z-Arg(Pbf)-OH.CHA; 96970_ALDRICH; 96970_FLUKA; CTK8E9962; MolPort-003-939-980; Z-Arg(Pbf)-OHcyclohexylaminesalt; CZ-098; RT-016303; FT-0648847; ST24050359; K-5847; Z-Arg(Pbf)-OHinvertedexclamationmarkcurrencyCHA; N|A-Z-N|O-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-argininecyclohexylammoniumsalt; Nalpha-Z-Nomega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-argininecyclohexylaminesalt; Nalpha-Z-Nomega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-argininecyclohexylammoniumsalt
Molecular FormulaC33H49N5O7S
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
InChIInChI=1S/C27H36N4O7S.C6H13N/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19;7-6-4-2-1-3-5-6/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31);6H,1-5,7H2
InChIKeyVDQHDVIYBBISOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg(pbf)-oh.cha CAS 200190-89-2: A Protected Arginine Building Block for Solid-Phase Peptide Synthesis


Z-Arg(pbf)-oh.cha (CAS 200190-89-2), also known as Z-Arg(Pbf)-OH cyclohexylamine salt, is a protected amino acid derivative that serves as a specialized arginine building block in solid-phase peptide synthesis (SPPS) . The compound features an α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group, a guanidino side chain protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and cyclohexylamine (CHA) as the counterion to the carboxylic acid moiety .

Why Generic Substitution of Z-Arg(pbf)-oh.cha Fails: The Critical Role of Protecting Group and Salt Form Selection


In peptide synthesis, simply substituting one arginine derivative for another can lead to significant differences in coupling efficiency, deprotection kinetics, and final product purity [1]. The choice between Pbf and alternative protecting groups such as Pmc directly impacts the speed of acidolytic deprotection and the risk of side reactions during global cleavage [2]. Similarly, the cyclohexylamine salt form of Z-Arg(pbf)-oh.cha offers distinct handling and solubility advantages compared to the free acid form [3]. These differences necessitate a detailed, evidence-based evaluation to ensure optimal outcomes in research and industrial applications.

Quantitative Evidence Guide: Differentiating Z-Arg(pbf)-oh.cha for Procurement Decisions


Cyclohexylamine Salt Form Enhances Stability and Handling Properties Compared to Free Acid

The cyclohexylamine (CHA) counterion in Z-Arg(pbf)-oh.cha provides a defined crystalline solid with improved stability and handling characteristics relative to the free acid form of Z-Arg(Pbf)-OH [1]. While the free acid form may exist as an amorphous or hygroscopic solid, the CHA salt is consistently described as a white to off-white solid with a melting point of 194.6°C (or 196-199°C depending on the vendor) and a specific optical rotation of +8.5 ± 2º (c=1, DMF) [2].

Peptide Synthesis Amino Acid Derivatives Solid-Phase Chemistry

Pbf Protection Enables Significantly Faster TFA Deprotection than Pmc

The Pbf protecting group on arginine is cleaved approximately 1.2–1.4 times faster by trifluoroacetic acid (TFA) than the corresponding Pmc group [1]. In a comparative study, a 3-hour cleavage with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% when Arg(Pmc) was used .

Peptide Deprotection Protecting Groups Fmoc-SPPS

High Purity Levels (≥99% by HPLC) from Multiple Suppliers Minimize Impurity-Related Synthesis Failures

Z-Arg(pbf)-oh.cha is commercially available with high purity specifications. Multiple vendors report purity of ≥99% by HPLC [1]. Other suppliers report purities of 98% (min, GC) [2] or 97% .

Analytical Chemistry Quality Control Peptide Synthesis

Aqueous Solubility Profile Supports Versatile Reaction Conditions

Z-Arg(pbf)-oh.cha is reported to be soluble in water or 1% acetic acid . This solubility profile is advantageous for preparing stock solutions for coupling reactions. In contrast, the free acid form of Z-Arg(Pbf)-OH may exhibit different solubility characteristics, potentially requiring the use of organic solvents like DMF or DMSO .

Solubility Reagent Preparation Peptide Coupling

Optimal Application Scenarios for Z-Arg(pbf)-oh.cha Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Fast, Clean Arginine Deprotection

In Fmoc-based SPPS workflows, the faster TFA deprotection kinetics of the Pbf group—cleaving 1.2–1.4× faster than Pmc [1] and yielding up to 69% peptide after a 3-hour cleavage compared to 46% for Pmc —make Z-Arg(pbf)-oh.cha the preferred arginine building block for sequences that are sensitive to prolonged acid exposure or prone to side reactions.

Automated Peptide Synthesizers Requiring Consistent Reagent Handling

The cyclohexylamine salt form of Z-Arg(pbf)-oh.cha provides a stable, crystalline solid with a defined melting point (194.6–199°C) [2], which ensures reliable weighing and dispensing in automated synthesizers, thereby improving reproducibility and reducing operator error.

Synthesis of High-Purity Peptides for Research and Development

The availability of Z-Arg(pbf)-oh.cha with purity specifications of ≥99% by HPLC [3] supports the synthesis of high-purity peptides, reducing the burden of downstream purification and minimizing the risk of impurity-related synthesis failures.

Aqueous-Based Peptide Coupling Protocols

The aqueous solubility of Z-Arg(pbf)-oh.cha makes it suitable for peptide coupling reactions conducted in water or dilute acetic acid, offering a practical advantage over less soluble arginine derivatives that require organic co-solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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